N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a cyanocyclobutyl group, a phenyl group, and a carboxamide group attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the following steps:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core: : The pyrazolo[1,5-a]pyrimidine core can be synthesized through a cyclization reaction involving a suitable pyrazole derivative and a pyrimidine precursor. Common reagents used in this step include hydrazine hydrate and various aldehydes or ketones .
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Introduction of the Cyanocyclobutyl Group: : The cyanocyclobutyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of cyanogen bromide (BrCN) and a cyclobutylamine derivative under basic conditions .
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Attachment of the Phenyl Group: : The phenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a palladium catalyst, a phenylboronic acid, and a suitable base such as potassium carbonate (K2CO3) .
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Formation of the Carboxamide Group: : The carboxamide group can be formed through an amidation reaction involving the pyrazolo[1,5-a]pyrimidine derivative and an appropriate amine or amide source .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the cyanocyclobutyl group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Phenolic derivatives and quinones.
Reduction: Amines and other reduced forms of the cyanocyclobutyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for developing new drugs, particularly as inhibitors of tropomyosin receptor kinases (Trks), which are targets for cancer therapy.
Biological Studies: It is used in studies investigating its potential as an anti-inflammatory, antibacterial, and antiviral agent.
Chemical Biology: The compound is employed in chemical biology to study protein-ligand interactions and enzyme inhibition.
Material Science:
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets:
Tropomyosin Receptor Kinases (Trks): The compound acts as an inhibitor of Trks, which are involved in cellular signaling pathways related to cancer cell proliferation and survival.
Enzyme Inhibition: The compound inhibits various enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction Pathways: By inhibiting Trks and other enzymes, the compound disrupts key signal transduction pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other similar compounds:
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound also exhibits bactericidal efficacy against Mycobacterium tuberculosis but differs in its structural features and specific biological activities.
N-Benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran]: Another compound with bactericidal properties, it targets different molecular pathways compared to this compound.
Pyrazole Derivatives: These compounds share the pyrazole core but differ in their substituents and pharmacological profiles.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and other scientific fields. Its unique structure and diverse reactivity make it a valuable scaffold for developing new therapeutic agents and studying various biological processes.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c19-12-18(8-4-9-18)22-17(24)14-11-21-23-15(7-10-20-16(14)23)13-5-2-1-3-6-13/h1-3,5-7,10-11H,4,8-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNBEUWVJSKTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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